molecular formula C20H17ClN4O2S2 B2795164 2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE CAS No. 671199-87-4

2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE

Cat. No.: B2795164
CAS No.: 671199-87-4
M. Wt: 444.95
InChI Key: UVMOZFWDROFICB-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a triazolothiadiazole derivative characterized by a fused bicyclic core structure. This scaffold combines a 1,2,4-triazole and 1,3-thiazole ring system, substituted with a 4-chlorophenyl group at position 5 and a sulfanyl-acetamide moiety at position 2.

Triazolothiadiazole derivatives are known for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and vasodilatory properties . The presence of the 4-chlorophenyl group may enhance electron-withdrawing effects, stabilizing interactions with biological targets such as enzymes or receptors . The ethoxy group in the acetamide substituent likely contributes to metabolic stability compared to shorter alkoxy chains .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S2/c1-2-27-16-9-7-15(8-10-16)22-18(26)12-29-20-24-23-19-25(20)17(11-28-19)13-3-5-14(21)6-4-13/h3-11H,2,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMOZFWDROFICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method involves the reaction of 4-chlorophenyl isothiocyanate with 3-amino-1,2,4-triazole to form the intermediate 5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazole. This intermediate is then reacted with 4-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines .

Scientific Research Applications

2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .

Comparison with Similar Compounds

Triazolo[3,4-b]thiadiazoles with Pyridyl Substituents

Compounds such as 3-(3-pyridyl)-6-substituted-s-triazolo[3,4-b]thiadiazoles (e.g., 2a–2s from ) share the triazolothiadiazole core but feature a pyridyl group instead of 4-chlorophenyl. These derivatives exhibit vasodilatory activity, with IC₅₀ values ranging from 10–50 μM in aortic ring assays . The pyridyl group’s electron-deficient nature may facilitate hydrogen bonding with vascular targets, whereas the 4-chlorophenyl group in the target compound could favor hydrophobic interactions in antimicrobial contexts .

Alkyl/Aryl-Substituted Triazolothiadiazoles

Compounds like 3-alkyl-6-aryloxymethyl triazolothiadiazoles () demonstrate that alkyl or aryloxy groups at position 6 improve lipid solubility. For example, derivatives with methyl or benzyl groups exhibit enhanced anti-inflammatory activity (e.g., 70–80% inhibition of carrageenan-induced edema at 50 mg/kg) compared to unsubstituted analogues . The target compound’s 4-ethoxyphenyl group may similarly enhance tissue penetration but with reduced steric hindrance compared to bulkier aryloxy substituents .

Acetamide Side Chain Variants

N-(3-Methylphenyl)Acetamide Derivatives

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (CAS 332947-80-5, ) replaces the ethoxyphenyl group with a 3-methylphenyl moiety. Computational studies suggest that methyl groups may decrease solubility (logP ~4.2) compared to the ethoxy variant (estimated logP ~3.8) .

Thiadiazole-Based Analogues

The compound 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide (CAS 499101-97-2, ) replaces the triazolothiadiazole core with a 1,3,4-thiadiazole ring. Thiadiazole derivatives often exhibit lower antimicrobial potency (MIC ~25–100 μg/mL) compared to triazolothiadiazoles (MIC ~5–20 μg/mL) .

Key Comparative Data Table

Compound Structure Core Heterocycle R₁ (Position 5) R₂ (Acetamide) Bioactivity Highlights Reference
Target Compound Triazolo[3,4-b]thiadiazole 4-Chlorophenyl N-(4-Ethoxyphenyl) Hypothetical: Antimicrobial
3-(3-Pyridyl)-6-substituted derivatives Triazolo[3,4-b]thiadiazole Pyridyl Variable Vasodilatory (IC₅₀ 10–50 μM)
332947-80-5 Triazolo[3,4-b]thiadiazole 4-Chlorophenyl N-(3-Methylphenyl) Lower solubility (logP ~4.2)
499101-97-2 1,3,4-Thiadiazole 4-Chlorobenzyl N-(2,4,6-Trimethylphenyl) MIC 25–100 μg/mL (Antimicrobial)

Research Findings and Implications

  • Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound likely enhances binding to microbial enzymes (e.g., dihydrofolate reductase) via halogen bonding, a feature less pronounced in pyridyl or methyl-substituted analogues .
  • Heterocycle Impact: The triazolothiadiazole core’s fused structure provides rigidity for target recognition, whereas non-fused thiadiazoles exhibit conformational flexibility, reducing target affinity .

Further studies are needed to validate the target compound’s specific bioactivity profile, particularly in antimicrobial or anti-inflammatory assays. Structural modifications, such as replacing ethoxy with methoxy groups, could refine pharmacokinetic properties .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H18ClN5OSC_{17}H_{18}ClN_{5}OS with a molecular weight of approximately 365.87 g/mol. The compound features a unique combination of triazole and thiazole rings, which are known for their significant biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : It has been shown to increase the Bax/Bcl-2 ratio and activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at specific phases (G2/M), which is critical in cancer therapy.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cytotoxicity Tests : The compound exhibited significant cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values indicating potent activity. For example:
    • MCF-7: IC50 = 5.36 µg/mL
    • HepG2: IC50 = 10.10 µg/mL

These results suggest that the compound selectively targets cancer cells while sparing normal cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

  • Antibacterial and Antifungal Tests : It demonstrated effectiveness against several bacterial strains and fungi in vitro. Comparative studies revealed that its antibacterial activity was comparable to standard antibiotics.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives related to the compound against MCF-7 and HepG2 cells. The results indicated that modifications in the chemical structure significantly influenced the activity levels:

CompoundStructure ModificationIC50 (µg/mL)
OriginalNone10.10
ModifiedEthoxy Group Shift5.36
ModifiedBenzyl Moiety2.32

This highlights the importance of structural variations in enhancing biological activity.

Study 2: Mechanistic Insights

Another study investigated the mechanism by which the compound induces apoptosis in cancer cells. It was found that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, leading to enhanced apoptotic signaling pathways.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions, such as condensing triazole precursors with thiol-containing acetamides. For example:

  • Reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol under reflux with glacial acetic acid, followed by solvent evaporation .
  • Coupling chloroacetyl chloride with 2-amino-5-aryl-methylthiazole derivatives in dioxane using triethylamine as a base, then recrystallizing from ethanol-DMF . Key parameters: Temperature (20–25°C for exothermic steps), solvent choice (dioxane for solubility), and catalyst (triethylamine to neutralize HCl). Optimizing stoichiometry (1:1 molar ratios) and reaction time (4–6 hours) achieves yields of 70–85% .

Q. Which spectroscopic methods are most reliable for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., sulfanyl, acetamide) and confirm substitution patterns .
  • IR Spectroscopy : Detects characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
  • LC-MS : Validates molecular weight and detects impurities. High-resolution mass spectrometry (HRMS) is critical for exact mass confirmation . Sample purity is ensured via thin-layer chromatography (TLC) or HPLC, with recrystallization in ethanol-DMF as a final purification step .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

Initial screening should include:

  • Cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) to assess antiproliferative effects .
  • Antimicrobial testing (e.g., agar diffusion for bacterial/fungal strains) .
  • Enzyme inhibition studies (e.g., kinase or protease assays) to identify mechanistic targets . Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (1–100 µM) are essential for validating activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

SAR strategies include:

  • Systematic substitution : Varying substituents on the triazole, chlorophenyl, or ethoxyphenyl groups to assess impact on activity .
  • Bioisosteric replacement : Replacing the sulfanyl group with selenyl or ether linkages to improve metabolic stability .
  • Pharmacophore mapping : Computational modeling (e.g., Schrödinger’s Phase) identifies critical binding motifs . Example: Substituting 4-ethoxyphenyl with 4-fluorophenyl enhances lipophilicity and bioavailability in murine models .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from:

  • Cell line heterogeneity : Test across multiple lines (e.g., HeLa, MCF-7) .
  • Assay conditions : Standardize incubation time (48–72 hours), serum concentration (5–10% FBS), and solvent controls (DMSO ≤0.1%) .
  • Batch variability : Ensure consistent synthesis and purity (>95% by HPLC) across studies .

Q. What methodologies are used to study pharmacokinetic properties like absorption and metabolism?

  • ADME assays : Use Caco-2 cell monolayers for intestinal absorption potential .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to predict metabolic clearance .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free drug fraction . Computational tools (e.g., SwissADME) predict logP, solubility, and CYP450 interactions .

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Kinase profiling : Use PamGene® kinase arrays to detect inhibition of specific pathways .

Q. How can advanced structural analysis resolve ambiguities in crystallographic data?

  • X-ray crystallography : Co-crystallize with target proteins (e.g., Bcl-2) to determine binding modes .
  • Dynamic NMR : Study conformational flexibility in solution (e.g., ROESY for spatial proximity) .
  • DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
Triazole formationEthanol, glacial acetic acid, reflux (4 hr)75–80
Thioacetamide couplingChloroacetyl chloride, triethylamine, dioxane70–85

Q. Table 2: Biological Assay Parameters

Assay TypeCell Line/ModelConcentration RangeKey Metrics
CytotoxicityHeLa, MCF-71–100 µMIC₅₀, selectivity index
AntimicrobialS. aureus, E. coli10–200 µg/mLMIC, zone of inhibition

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